3-(3,4-dimethoxyphenyl)-7-hydroxy-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-dimethoxyphenyl)-7-hydroxy-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one is a complex organic compound belonging to the class of chromones Chromones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one typically involves multiple steps, starting with the formation of the chromone core One common approach is the condensation of 3,4-dimethoxybenzaldehyde with salicylaldehyde in the presence of a base, followed by cyclization to form the chromone structure
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography. Process safety and environmental considerations would also be critical in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: : Reduction reactions can be used to reduce specific functional groups.
Substitution: : Nucleophilic substitution reactions can be employed to introduce different substituents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles like amines or halides can be used, with reaction conditions typically involving heat and a suitable solvent.
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield hydroxyl or carboxyl groups, while reduction may result in the formation of alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its chromone core makes it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound has shown potential as an antioxidant and anti-inflammatory agent. Studies have indicated its ability to scavenge free radicals and inhibit inflammatory pathways.
Medicine
Medically, this compound has been investigated for its anticancer properties. It has demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth.
Industry
In industry, this compound can be used in the development of pharmaceuticals and other bioactive compounds. Its diverse reactivity makes it a valuable tool in drug discovery and development.
Mechanism of Action
The mechanism by which 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one exerts its effects involves multiple molecular targets and pathways. It may interact with enzymes and receptors involved in oxidative stress, inflammation, and cell proliferation. The exact mechanism can vary depending on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-dimethoxyphenyl)propionic acid
3-(3,4-dimethoxyphenyl)propanoic acid
3,4-dimethoxyhydrocinnamic acid
Uniqueness
Compared to these similar compounds, 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one stands out due to its unique chromone structure and the presence of the 3-methylpiperidin-1-yl group. This structural difference contributes to its distinct biological and chemical properties.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO5/c1-15-5-4-10-25(12-15)13-18-20(26)8-7-17-23(27)19(14-30-24(17)18)16-6-9-21(28-2)22(11-16)29-3/h6-9,11,14-15,26H,4-5,10,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UANRRQZZKNTIAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC(=C(C=C4)OC)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.